molecular formula C16H11NO3 B3031820 1H-Isoindole-1,3(2H)-dione, 2-(3-acetylphenyl)- CAS No. 72801-61-7

1H-Isoindole-1,3(2H)-dione, 2-(3-acetylphenyl)-

Cat. No. B3031820
CAS RN: 72801-61-7
M. Wt: 265.26 g/mol
InChI Key: KRWUJYKNZKVPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1H-Isoindole-1,3(2H)-dione, 2-(3-acetylphenyl)-" is a derivative of isoindoline-1,3-dione, which is a significant group of medicinal substances. These derivatives have been studied for their potential pharmacological properties, including their affinity for cyclooxygenase enzymes and their anticancer activities .

Synthesis Analysis

The synthesis of various 1H-isoindole-1,3(2H)-dione derivatives has been achieved through different methods. One study reports the synthesis of nine new derivatives with good yield, using elemental and spectral analysis methods for structure confirmation . Another approach involves the epoxidation of tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives . Additionally, photochemical cycloaddition and heating α-amino acids with carbonyl compounds have been used to synthesize 2H-isoindole-4,7-diones .

Molecular Structure Analysis

The molecular structure of isoindole-1,3(2H)-dione derivatives has been elucidated using various analytical techniques. X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations have been employed to analyze structural and conformational properties . The crystal structure of a divalent sulfur substituted phthalimide was determined, showing the substance crystallizes in the monoclinic P2_1/c space group .

Chemical Reactions Analysis

Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions. For instance, the reaction of stabilized alkylidenephosphoranes with 2-hydroxyisoindole-1,3-(2H)dione yields isoindoline-ylidenes . The fragmentation patterns of bis-phthalimide derivatives have been studied using electron impact ionization-mass spectrometry, revealing the effects of alkyl chain length and hydration on the stability of the resulting ions .

Physical and Chemical Properties Analysis

The physicochemical properties of new phthalimide derivatives have been determined based on Lipinski’s rule, indicating their potential as drug candidates . The vibrational properties of a divalent sulfur substituted phthalimide were studied, providing insights into its structural characteristics . The effect of substituents on the anticancer activity of isoindole-1,3(2H)-dione compounds has been highlighted, showing that different functional groups can significantly influence their biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Tariq et al. (2010) elaborates on the synthesis of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, showcasing the planarity and orientation of the compound's molecular structure. The analysis reveals weak C—H⋯O interactions forming zigzag chains and C—H⋯π interactions in the crystal structure, indicative of the compound's potential for further chemical modifications and applications in material science Tariq et al., 2010.

Chemical Properties and Reactions

The work by Tan et al. (2016) on hexahydro-1H-isoindole-1,3(2H)-dione derivatives presents a novel synthesis pathway starting from 3-sulfolene. This study not only outlines a method for generating amino and triazole derivatives but also sheds light on the chemical flexibility and reactivity of the isoindole-1,3-dione framework, suggesting its utility in synthesizing a wide range of derivatives with possible pharmaceutical applications Tan et al., 2016.

Potential Biological Activities

The synthesis of novel Biginelli compounds containing the 1H-isoindole-1,3(2H)-dione moiety, as described by Bhat et al. (2020), underlines the compound's role in creating derivatives with potential therapeutic benefits. This study highlights the compound's versatility in forming dihydropyrimidinone derivatives, suggesting its importance in medicinal chemistry for drug design and development Bhat et al., 2020.

Anticancer Activity

Research by Tan et al. (2020) on isoindole-1,3(2H)-dione derivatives explores their cytotoxic effects on various cancer cells, emphasizing the influence of different substituents on anticancer activity. This study provides insights into the structure-activity relationship, suggesting the potential of these compounds as chemotherapeutic agents Tan et al., 2020.

properties

IUPAC Name

2-(3-acetylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWUJYKNZKVPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363326
Record name 7T-0093
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72801-61-7
Record name 7T-0093
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole-1,3(2H)-dione, 2-(3-acetylphenyl)-
Reactant of Route 2
Reactant of Route 2
1H-Isoindole-1,3(2H)-dione, 2-(3-acetylphenyl)-
Reactant of Route 3
Reactant of Route 3
1H-Isoindole-1,3(2H)-dione, 2-(3-acetylphenyl)-
Reactant of Route 4
Reactant of Route 4
1H-Isoindole-1,3(2H)-dione, 2-(3-acetylphenyl)-
Reactant of Route 5
Reactant of Route 5
1H-Isoindole-1,3(2H)-dione, 2-(3-acetylphenyl)-
Reactant of Route 6
Reactant of Route 6
1H-Isoindole-1,3(2H)-dione, 2-(3-acetylphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.